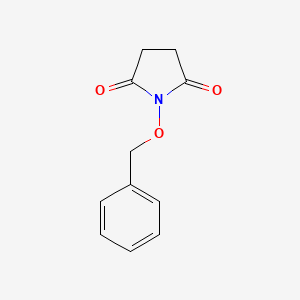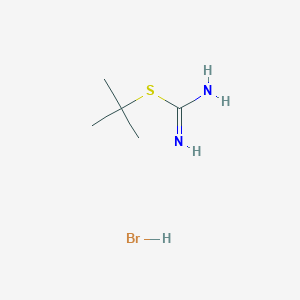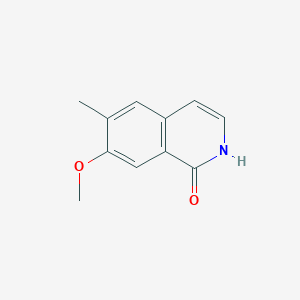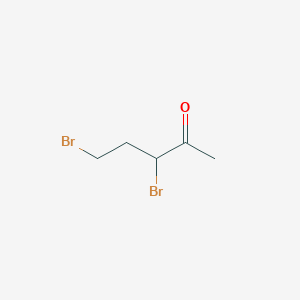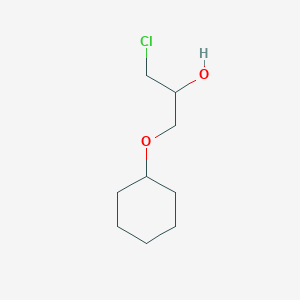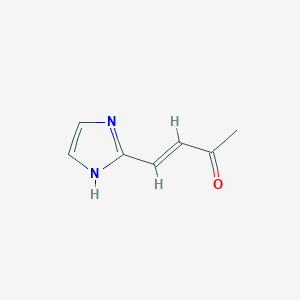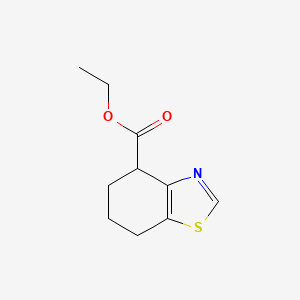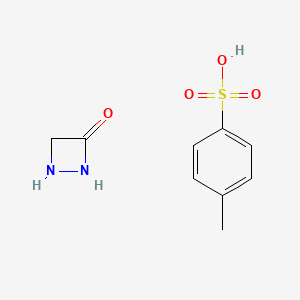
1,2-diazetidin-3-one, 4-methylbenzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diazetidin-3-one, 4-methylbenzene-1-sulfonic acid (DMS-1) is an organic compound that has been studied extensively in the scientific community due to its potential applications in various fields. It is a nitrogen heterocyclic compound that is composed of a five-membered ring containing two nitrogen atoms, two oxygen atoms, and one sulfur atom. DMS-1 has been found to possess a wide range of properties, including antioxidant, anti-inflammatory, antiseptic, and antifungal activities. Moreover, it has been demonstrated to have applications in the fields of biochemistry, pharmacology, and medicine.
Applications De Recherche Scientifique
1,2-diazetidin-3-one, 4-methylbenzene-1-sulfonic acid has been studied extensively in the scientific community due to its potential applications in various fields. It has been found to possess antioxidant, anti-inflammatory, antiseptic, and antifungal activities. Additionally, this compound has been demonstrated to have applications in the fields of biochemistry, pharmacology, and medicine. It has been used in the synthesis of various organic compounds, such as peptides, amines, and amino acids. Moreover, this compound has been used in the synthesis of various pharmaceuticals, such as anti-cancer drugs and antibiotics.
Mécanisme D'action
The exact mechanism of action of 1,2-diazetidin-3-one, 4-methylbenzene-1-sulfonic acid is not yet fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species, such as superoxide, hydroxyl radical, and hydrogen peroxide. Additionally, it is believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha and interleukin-1beta. Furthermore, this compound is believed to act as an antiseptic by inhibiting the growth of bacteria and fungi, and as an antifungal by inhibiting the growth of fungi.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various animal models. In mice, this compound has been found to decrease the levels of pro-inflammatory cytokines, such as tumor necrosis factor alpha and interleukin-1beta. Additionally, this compound has been found to decrease the levels of oxidative stress markers, such as malondialdehyde and nitric oxide. Furthermore, this compound has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,2-diazetidin-3-one, 4-methylbenzene-1-sulfonic acid in lab experiments is that it is an inexpensive and readily available compound. Additionally, it is relatively stable and can be easily synthesized through a variety of methods. Furthermore, this compound has a wide range of applications in the fields of biochemistry, pharmacology, and medicine.
However, there are some limitations to using this compound in lab experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and further research is needed to elucidate this mechanism. Additionally, the safety and toxicity of this compound have not been thoroughly studied, and further research is needed to assess its safety and toxicity.
Orientations Futures
Given the potential applications of 1,2-diazetidin-3-one, 4-methylbenzene-1-sulfonic acid in the fields of biochemistry, pharmacology, and medicine, there are numerous future directions that can be explored. For example, further research is needed to elucidate the exact mechanism of action of this compound and to assess its safety and toxicity. Additionally, further research is needed to explore the potential therapeutic applications of this compound, such as its use in the treatment of various diseases and disorders. Furthermore, further research is needed to explore the potential applications of this compound in the fields of biochemistry and pharmacology, such as its use in the synthesis of various organic compounds and pharmaceuticals. Finally, further research is needed to explore the potential applications of this compound in the field of medicine, such as its use in the diagnosis and treatment of various diseases and disorders.
Méthodes De Synthèse
1,2-diazetidin-3-one, 4-methylbenzene-1-sulfonic acid can be synthesized through a variety of methods, including the reaction of 4-methylbenzene-1-sulfonic acid with 1,2-diazetidin-3-one. This reaction is typically carried out in an aqueous solution, with the resulting product being a white crystalline solid. Additionally, this compound can be synthesized through the reaction of 4-methylbenzene-1-sulfonic acid with 1,2-diazetidin-3-one in the presence of an acid catalyst, such as hydrochloric acid. This reaction is typically carried out at a temperature of around 200°C.
Propriétés
IUPAC Name |
diazetidin-3-one;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C2H4N2O/c1-6-2-4-7(5-3-6)11(8,9)10;5-2-1-3-4-2/h2-5H,1H3,(H,8,9,10);3H,1H2,(H,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASDRDQNJSKFHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(=O)NN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79289-49-9 |
Source


|
| Record name | 1,2-Diazetidin-3-one, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79289-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-phenylpyrrolo[1,2-a]pyrimidine](/img/structure/B6596896.png)
